molecular formula C6H17NO2 B12811787 Azane;hexane-1,6-diol CAS No. 68937-24-6

Azane;hexane-1,6-diol

Cat. No.: B12811787
CAS No.: 68937-24-6
M. Wt: 135.20 g/mol
InChI Key: XUTABFBWDXRQII-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

  • Laboratory Synthesis

      Reduction of Adipic Acid: Hexane-1,6-diol can be synthesized by reducing adipic acid using lithium aluminum hydride. The reaction typically occurs in an anhydrous ether solvent under controlled conditions to prevent side reactions.

      Hydrogenation of Adipic Acid Esters: Another method involves the hydrogenation of adipic acid esters using a suitable catalyst like palladium on carbon.

  • Industrial Production

      Hydrogenation of Adipic Acid: In industrial settings, hexane-1,6-diol is often produced by the catalytic hydrogenation of adipic acid or its esters.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • Hexane-1,6-diol can undergo oxidation to form adipic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction

    • The compound can be reduced to hexane by using strong reducing agents like lithium aluminum hydride.
  • Substitution

    • Hexane-1,6-diol can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups. For example, reacting with acyl chlorides can form diesters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Acyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: Adipic acid.

    Reduction: Hexane.

    Substitution: Hexane diesters.

Scientific Research Applications

Chemistry

Biology and Medicine

Industry

Mechanism of Action

Hexane-1,6-diol exerts its effects primarily through its hydroxyl groups, which can form hydrogen bonds and participate in various chemical reactions. In polyurethanes, it acts as a chain extender, reacting with isocyanates to form urethane linkages. This reaction enhances the mechanical properties and hydrolysis resistance of the resulting polymer .

Comparison with Similar Compounds

Similar Compounds

    1,4-Butanediol: Another linear diol with similar applications in polyester and polyurethane production. hexane-1,6-diol provides better flexibility due to its longer carbon chain.

    1,5-Pentanediol: Similar in structure but with one less carbon atom, leading to different physical properties and reactivity.

    1,3-Propanediol: Used in similar applications but offers different mechanical properties due to its shorter chain length.

Uniqueness

Hexane-1,6-diol is unique due to its optimal chain length, which provides a balance between flexibility and mechanical strength. This makes it particularly valuable in applications requiring both properties, such as in high-performance polyurethanes and polyesters .

Properties

CAS No.

68937-24-6

Molecular Formula

C6H17NO2

Molecular Weight

135.20 g/mol

IUPAC Name

azane;hexane-1,6-diol

InChI

InChI=1S/C6H14O2.H3N/c7-5-3-1-2-4-6-8;/h7-8H,1-6H2;1H3

InChI Key

XUTABFBWDXRQII-UHFFFAOYSA-N

Canonical SMILES

C(CCCO)CCO.N

Origin of Product

United States

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